![molecular formula C7H8BFN2O3 B594939 (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid CAS No. 1217500-73-6](/img/structure/B594939.png)
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid
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Overview
Description
“(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1217500-73-6 . It has a molecular weight of 197.96 and its IUPAC name is 3-fluoro-5-(hydrazinocarbonyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BFN2O3/c9-6-2-4 (7 (12)11-10)1-5 (3-6)8 (13)14/h1-3,13-14H,10H2, (H,11,12) . This indicates the molecular structure of the compound.Scientific Research Applications
Electrochemical Biosensors
Phenylboronic acids (PBAs) and their derivatives, like “(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid”, have been pivotal in developing electrochemical biosensors. These compounds selectively bind 1,2- and 1,3-diols to form negatively charged boronate esters in neutral aqueous media, making them excellent for constructing glucose sensors due to this selective binding. PBA-modified electrodes have been explored for voltammetric and potentiometric glucose sensors, showcasing their potential for non-enzymatic glucose monitoring and glycoprotein detection, including glycated hemoglobin (HbA1c), avidin, and serum albumin, due to their selective binding capabilities. Such sensors offer promising alternatives for monitoring blood glucose levels over extended periods without relying on enzyme-based detection methods, indicating a significant advancement in diabetes management and research (Anzai, 2016).
Anticancer Research
Cinnamic acid derivatives, structurally related to phenylboronic acids, have garnered attention for their antitumor properties. These compounds, which include functional groups akin to those in “this compound”, exhibit a range of reactive sites that have been exploited in medicinal research for their anticancer potentials. Over the past two decades, a variety of cinnamoyl derivatives have been explored for their antitumor efficacy, underscoring the underutilized potential of such derivatives in anticancer research. This area of study highlights the chemical versatility and potential therapeutic applications of boronic acid derivatives in oncology (De, Baltas, & Bedos-Belval, 2011).
Advanced Materials Design
The design and discovery of boronic acid drugs have seen a significant increase, partly due to their unique properties, such as enhancing drug potency or improving pharmacokinetic profiles. The Food and Drug Administration (FDA) has approved several boronic acid drugs, with more in clinical trials, indicating the growing importance of boronic acids in drug discovery and development. This research area explores the various rationalizations for boronic acid incorporation into medicinal chemistry, highlighting the potential benefits and encouraging the consideration of boronic acids in future drug discovery endeavors. The versatility and beneficial properties of boronic acids, including those similar to “this compound”, underscore their potential in creating more effective pharmaceuticals (Plescia & Moitessier, 2020).
Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in the field of bioconjugation .
Hydrazinecarbonyl Compounds
Hydrazinecarbonyl compounds contain a hydrazine group (two nitrogen atoms bonded together) and a carbonyl group (a carbon atom double-bonded to an oxygen atom). These compounds can act as nucleophiles, meaning they can donate a pair of electrons to form a covalent bond. This property might be relevant in the context of biochemical reactions .
Fluorinated Compounds
The presence of a fluorine atom in the compound could potentially influence its reactivity, stability, and interactions with other molecules. Fluorine is highly electronegative, which can affect the distribution of electron density in the molecule and influence its interactions with biological targets .
properties
IUPAC Name |
[3-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBZQIYJKSUQQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NN)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675138 |
Source
|
Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-73-6 |
Source
|
Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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